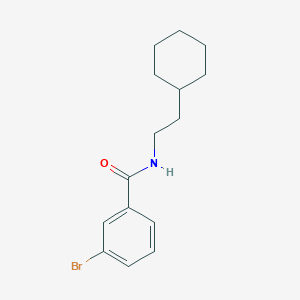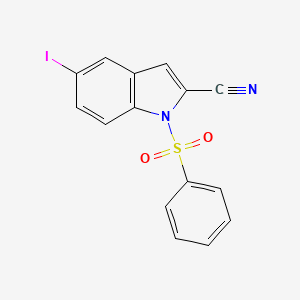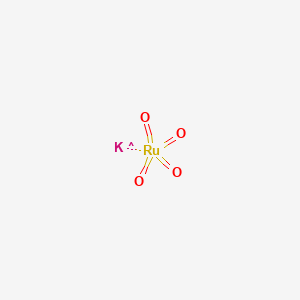
3-bromo-N-(2-cyclohexylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(2-cyclohexylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a cyclohexylethyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyclohexylethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-cyclohexylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature . The reaction proceeds as follows:
- Dissolve 3-bromobenzoyl chloride in dichloromethane.
- Add triethylamine and 2-cyclohexylethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Bromo-N-(2-cyclohexylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the benzene ring.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 3-amino-N-(2-cyclohexylethyl)benzamide.
Reduction: The major product is N-(2-cyclohexylethyl)benzylamine.
Oxidation: Products include quinones or other oxidized benzene derivatives.
科学的研究の応用
3-Bromo-N-(2-cyclohexylethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-N-(2-cyclohexylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
3-Bromo-N-cyclohexylbenzamide: Similar structure but lacks the ethyl group.
2,3-Dimethoxybenzamide: Different substituents on the benzene ring.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a bromine atom.
Uniqueness
3-Bromo-N-(2-cyclohexylethyl)benzamide is unique due to the presence of both a bromine atom and a cyclohexylethyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.
特性
分子式 |
C15H20BrNO |
|---|---|
分子量 |
310.23 g/mol |
IUPAC名 |
3-bromo-N-(2-cyclohexylethyl)benzamide |
InChI |
InChI=1S/C15H20BrNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,17,18) |
InChIキー |
NMAGGDPMMKRMDH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCNC(=O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)


![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)





![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)


![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
